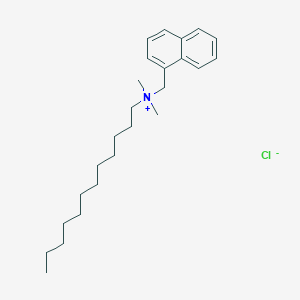
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride, also known as DDN, is a quaternary ammonium compound that has been extensively studied for its potential applications in various fields of science. DDN is a cationic surfactant that is commonly used in the synthesis of nanoparticles, drug delivery systems, and as an antimicrobial agent.
Mécanisme D'action
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. The positively charged Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride molecules interact with the negatively charged cell membrane of microorganisms, leading to membrane destabilization and cell lysis. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been shown to inhibit the growth of biofilms.
Effets Biochimiques Et Physiologiques
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, prolonged exposure to high concentrations of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride may cause irritation to the skin and eyes. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been shown to have a slight effect on the activity of some enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride is a versatile surfactant that can be used in various applications. It has been shown to have excellent stability and can be easily synthesized in the laboratory. However, Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has some limitations, such as its low solubility in water and its tendency to form aggregates at high concentrations.
Orientations Futures
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has great potential for use in various fields of science. Some future directions for research on Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride include the development of new synthesis methods to improve the purity and yield of the product, the investigation of its potential as a drug delivery system, and the assessment of its environmental impact. Additionally, further studies on the mechanism of action of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride and its potential toxicity are needed to fully understand its applications.
Méthodes De Synthèse
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride can be synthesized through a simple reaction between dodecylamine, dimethyl sulfate, and naphthalene. The reaction takes place in the presence of an acid catalyst and results in the formation of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Applications De Recherche Scientifique
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been extensively studied for its potential applications in various fields of science. It has been used as a surfactant in the synthesis of nanoparticles, such as silver and gold nanoparticles. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been used as a template for the synthesis of mesoporous silica nanoparticles. In addition, Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been used as an antimicrobial agent against various bacteria and fungi.
Propriétés
Numéro CAS |
1733-96-6 |
|---|---|
Nom du produit |
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride |
Formule moléculaire |
C25H40ClN |
Poids moléculaire |
390 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(naphthalen-1-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C25H40N.ClH/c1-4-5-6-7-8-9-10-11-12-15-21-26(2,3)22-24-19-16-18-23-17-13-14-20-25(23)24;/h13-14,16-20H,4-12,15,21-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UTKUXSTWKJCLJX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Autres numéros CAS |
1733-96-6 53516-75-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



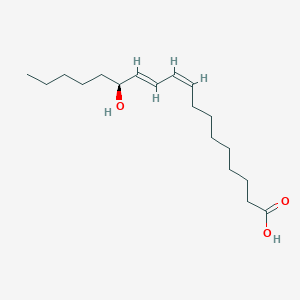
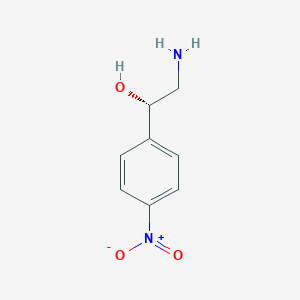
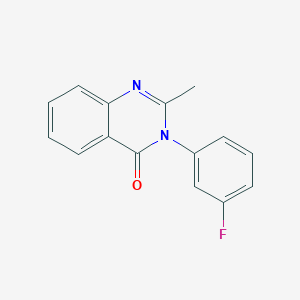
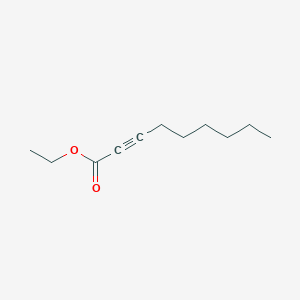
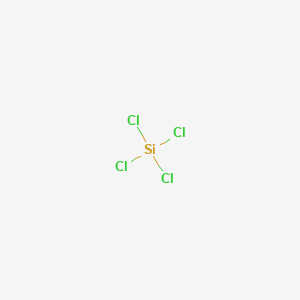
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
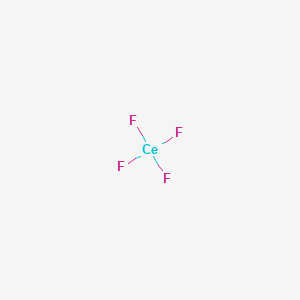
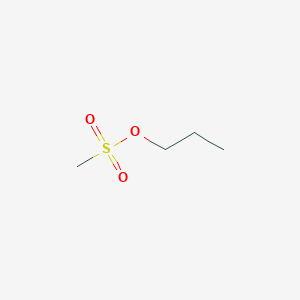
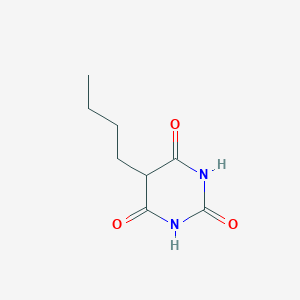
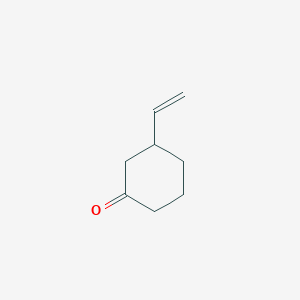
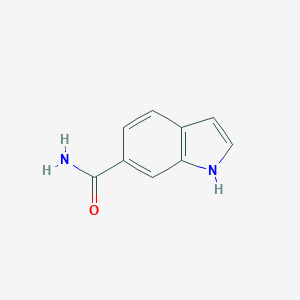
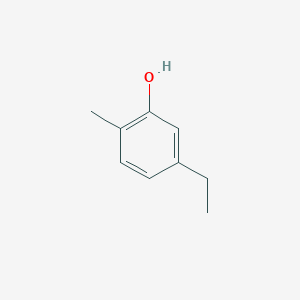
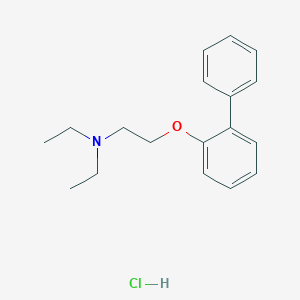
![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)